molecular formula C14H27ClN2O3 B1379781 tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride CAS No. 1609407-80-8

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride

Cat. No.: B1379781
CAS No.: 1609407-80-8
M. Wt: 306.83 g/mol
InChI Key: AYLAAPHUXUKEQF-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[45]decane-2-carboxylate hydrochloride is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group typically yields aldehydes or carboxylic acids, while reduction can lead to various reduced forms of the spirocyclic structure .

Scientific Research Applications

tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-13(2,3)19-12(18)16-10-14(8-11(16)9-17)4-6-15-7-5-14;/h11,15,17H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLAAPHUXUKEQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCNCC2)CC1CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Reactant of Route 3
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Reactant of Route 4
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride

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